4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid
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Overview
Description
4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid is a chemical compound that features a diazepane ring attached to a nitrobenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the diazepane ring and the nitro group imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized via an intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes.
Nitration of Benzoic Acid: The nitro group is introduced to the benzoic acid ring through a nitration reaction, typically using concentrated nitric acid and sulfuric acid as reagents.
Coupling Reaction: The diazepane ring is then coupled with the nitrobenzoic acid moiety through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst
Oxidizing Agents: Potassium permanganate
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group
Functionalized Diazepanes: Formed by nucleophilic substitution reactions
Scientific Research Applications
4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique chemical properties make it suitable for the synthesis of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Ripasudil: A Rho-associated kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
(4-Methyl-1,4-diazepan-1-yl)acetic acid: A compound with similar structural features but different functional groups.
Uniqueness
4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid is unique due to the combination of the diazepane ring and the nitrobenzoic acid moiety This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions
Properties
CAS No. |
238428-99-4 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C12H15N3O4/c16-12(17)9-2-3-10(11(8-9)15(18)19)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2,(H,16,17) |
InChI Key |
MNBQVXDHIUQUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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